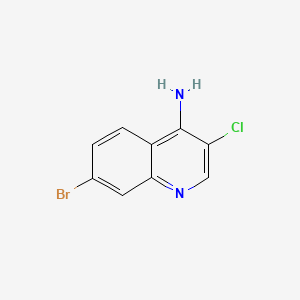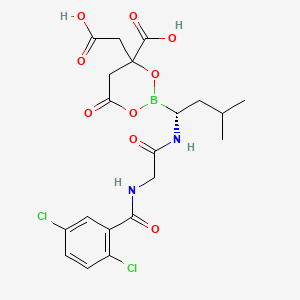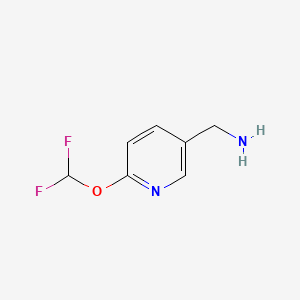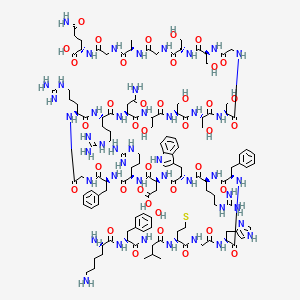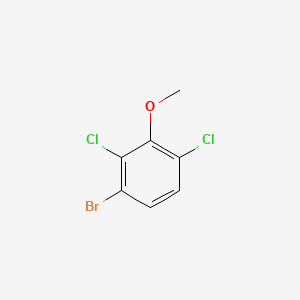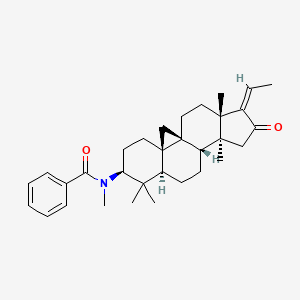
Buxanine M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buxanine M is a natural compound that has been identified as a potential therapeutic agent due to its various pharmacological activities. This compound is extracted from the leaves of the plant Buxus sempervirens L.
Wissenschaftliche Forschungsanwendungen
Synthesis from Cycloartenol/Cyclolaudenol : Buxanine M, along with cyclobuxophyllinine-M and cyclobuxophylline-K, has been synthesized from an intermediate derived from cycloartenol/cyclolaudenol. This synthesis is significant as it contributes to the understanding of the structural and functional aspects of these alkaloids (Desai et al., 1981).
Isolation from Buxus hildebrandtii : Research has identified various steroidal alkaloids, including Buxanine M, from the leaves of Buxus hildebrandtii. The structure of these alkaloids was determined through spectroscopic analysis, which is crucial for understanding their potential biological activities (Atta-ur-rahman et al., 1990).
Biological Activities of Buxus Alkaloids : A review of the chemical and biological properties of terpenoidal alkaloids from the Buxaceae family, including Buxanine M, highlighted their potential biological activities such as cholinesterase inhibition and antibacterial properties. This review emphasizes the importance of these alkaloids in traditional medicine and their potential therapeutic applications (Devkota et al., 2008).
Antiprotozoal Activity of Buxus sempervirens : A study on Buxus sempervirens, which includes alkaloids like Buxanine M, demonstrated selective in vitro activity against Plasmodium falciparum. This finding indicates the potential of Buxanine M and related compounds in treating malaria (Althaus et al., 2014).
Eigenschaften
IUPAC Name |
N-[(1S,3R,6S,8R,11S,12S,15Z,16S)-15-ethylidene-7,7,12,16-tetramethyl-14-oxo-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43NO2/c1-7-22-23(34)19-30(5)25-14-13-24-28(2,3)26(33(6)27(35)21-11-9-8-10-12-21)15-16-31(24)20-32(25,31)18-17-29(22,30)4/h7-12,24-26H,13-20H2,1-6H3/b22-7+/t24-,25-,26-,29+,30-,31+,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLQOKUBFAAITC-WNLJULKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(=O)CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)N(C)C(=O)C6=CC=CC=C6)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C(=O)C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)N(C)C(=O)C6=CC=CC=C6)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Buxanine M | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

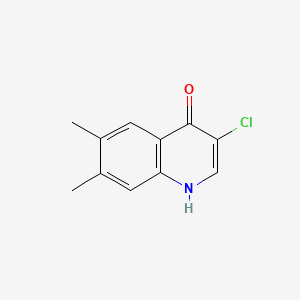
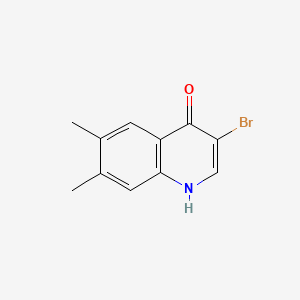
![1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B598477.png)
